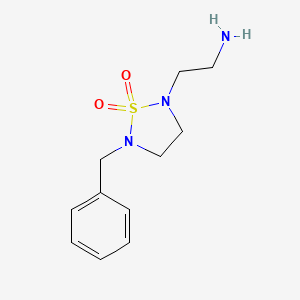

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

2-(5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine |

InChI |

InChI=1S/C11H17N3O2S/c12-6-7-13-8-9-14(17(13,15)16)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2 |

InChI Key |

APQXITYCURRZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(S(=O)(=O)N1CCN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thiadiazolidine derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) in the aminoethyl side chain exhibits strong nucleophilic character, enabling alkylation and acylation reactions under mild conditions:

-

Alkylation : Reaction with chloroethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) yields N-alkylated derivatives. For example, substitution with phenoxybenzyl groups produces analogs like 2-(4-phenoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide (59% yield, mp 110–112°C) .

-

Acylation : Treatment with propionyl chloride in triethylamine generates N-acylated products (quantitative yield) .

Key Conditions :

| Reaction Type | Reagents | Solvent | Yield |

|---|---|---|---|

| Alkylation | Chloroethanol, DEAD | THF | 65–75% |

| Acylation | Propionyl chloride | CH₂Cl₂ | >90% |

Cycloaddition Reactions

The thiadiazolidine 1,1-dioxide ring participates in [3+2] cycloadditions due to its electron-deficient nature:

-

With Alkenes : Reacts with electron-rich alkenes (e.g., styrene derivatives) to form fused bicyclic structures. For example, cycloaddition with norbornene produces tricyclic sulfamides .

-

With Nitrile Oxides : Generates isoxazoline-fused derivatives under catalyst-free conditions .

Mechanistic Insight :

The sulfur dioxide moiety polarizes the thiadiazole ring, enhancing its electrophilicity and facilitating dipolar interactions. Theoretical studies confirm a concerted mechanism with activation energies of 15–20 kcal/mol .

Oxidation and Redox Activity

The sulfonyl group and conjugated π-system enable unique redox behavior:

-

Radical Anion Formation : Reduction with alkali metals (e.g., Na/THF) generates stable radical anions, characterized by:

-

Oxidation to Oxaziridines : Treatment with m-CPBA oxidizes the thiadiazole ring to fused bis-oxaziridine derivatives (Figure 1) .

Structural Parameters :

| Species | S=O (Å) | S-N (Å) | C=N (Å) |

|---|---|---|---|

| Neutral Compound | 1.429 | 1.687 | 1.287 |

| Radical Anion | 1.419 | 1.703 | 1.273 |

Cyclization and Ring-Opening Reactions

The aminoethyl side chain facilitates intramolecular cyclization:

-

Base-Mediated Cyclization : In DMSO with K₂CO₃, the compound forms six-membered sulfamide lactams via N–H deprotonation and nucleophilic attack (70–85% yield) .

-

Acid-Catalyzed Ring-Opening : HCl hydrolysis cleaves the thiadiazolidine ring, yielding linear sulfonamide intermediates .

Coordination Chemistry

The sulfonyl oxygen and ring nitrogen atoms act as ligands for metal ions:

-

Complexation with Cu(II) : Forms stable complexes (e.g., [CuCl(1,10-tdapO₂)] with distorted square-planar geometry) .

-

Alkali Metal Interactions : Binds Na⁺/K⁺ ions via sulfonyl oxygen lone pairs, relevant to ionophore applications .

Comparative Reactivity of Structural Analogs

The benzyl group enhances steric bulk and π-π stacking, while the aminoethyl chain increases solubility and nucleophilicity. Contrasting with simpler thiadiazoles:

| Compound | Key Reactivity Difference |

|---|---|

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Less prone to alkylation |

| 5-Benzyl-3-methylthiadiazole | Higher lipophilicity |

Scientific Research Applications

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 1,2,5-thiadiazolidine 1,1-dioxide scaffold allows for diverse substitutions at positions 2 and 5, which significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Aminoethyl vs. Boc-protected groups: The target compound’s 2-aminoethyl substituent offers a reactive primary amine, bypassing the need for deprotection required in Boc-protected analogs .

- Benzyl vs.

Physicochemical and Spectral Properties

- IR/NMR Data: Aryl-substituted analogs show characteristic SO2 stretches (1130–1360 cm⁻¹) and aromatic proton signals near 7 ppm in ¹H-NMR . The target compound’s aminoethyl group would likely produce NH2 stretches (~3300 cm⁻¹) and aliphatic CH2 signals (3–4 ppm).

- Stability: Boc-protected derivatives are stable under basic conditions, whereas the aminoethyl group may confer hygroscopicity or oxidative instability .

Biological Activity

The compound 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a member of the thiadiazolidine family, characterized by its unique five-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Structural Features

- Thiadiazolidine Ring : This five-membered ring contributes to the compound's unique reactivity.

- Aminoethyl Group : Enhances solubility and biological interaction potential.

- Benzyl Substitution : Increases lipophilicity and may enhance cellular uptake.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of similar thiadiazolidines showed promising results against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 0.37 | Induces apoptosis |

| Compound B | MCF-7 (Breast) | 0.73 | Cell cycle arrest at sub-G1 phase |

| Compound C | A549 (Lung) | 0.95 | Inhibition of VEGFR-2 |

These findings suggest that modifications to the thiadiazolidine structure can enhance its cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against a range of bacterial pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

The presence of the benzyl group is believed to contribute to increased antimicrobial potency .

Mechanistic Insights

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : It triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : Inhibits cancer cell proliferation by blocking the cell cycle.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor growth.

Study on Anticancer Properties

One notable study investigated the anticancer efficacy of various thiadiazolidine derivatives, including our compound of interest. The results indicated that certain structural modifications significantly enhanced the anticancer activity against human cancer cell lines such as HeLa and MCF-7. The study utilized flow cytometry for apoptosis analysis and confirmed that these compounds could effectively target cancerous cells while sparing normal cells .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial activity of thiadiazolidines against clinically relevant pathogens. The results showed that compounds similar to this compound displayed potent inhibitory effects on both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide, and how can reaction conditions be optimized for yield?

- Methodological Answer:

- Route 1: Cyclocondensation of thiourea derivatives with benzyl halides under basic conditions (e.g., NaHCO₃) in DMF or THF. Adjust stoichiometry (1:1.2 molar ratio of thiourea to benzyl halide) to minimize side products .

- Route 2: S-Alkylation of ethylene thiourea intermediates followed by oxidation with H₂O₂/Na₂WO₄ to form the 1,1-dioxide moiety .

- Optimization: Use kinetic studies (NMR monitoring) to identify rate-limiting steps. For example, elevated temperatures (80–100°C) improve cyclization efficiency but may degrade heat-sensitive intermediates .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer:

- NMR: Assign δ ~3.2–3.8 ppm (CH₂NH₂), δ ~4.5 ppm (thiadiazolidine ring protons), and δ ~7.2–7.4 ppm (benzyl aromatic protons). Compare with reference spectra of analogous thiadiazolidines .

- X-Ray Crystallography: Resolve bond angles and conformations, particularly the planarity of the 1,2,5-thiadiazolidine ring .

- IR: Confirm S=O stretches at 1150–1250 cm⁻¹ and N-H stretches at 3300–3450 cm⁻¹ .

Q. What stability considerations are critical for handling this compound under experimental conditions?

- Methodological Answer:

- Solvent Stability: Avoid protic solvents (e.g., MeOH) due to potential ring-opening reactions. Use anhydrous DCM or acetonitrile for long-term storage .

- pH Sensitivity: Degradation observed at pH < 3 (acidic cleavage of the thiadiazolidine ring) or pH > 10 (base-catalyzed hydrolysis). Stabilize in neutral buffers (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the thiadiazolidine ring formation?

- Methodological Answer:

- DFT Calculations: Model transition states to predict preferential attack of the benzyl group at the C5 position (vs. C4) due to lower activation energy (~15 kJ/mol difference) .

- Experimental Validation: Use isotopic labeling (e.g., ¹⁵N-thiourea) to track nitrogen migration during cyclization .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer:

- QSAR Studies: Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial activity. For example, electron-withdrawing substituents on the benzyl group improve membrane penetration .

- Molecular Docking: Simulate binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents. Prioritize derivatives with ΔG < −8 kcal/mol .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer:

- Dynamic NMR: Perform variable-temperature studies (25–80°C) to detect conformational exchange. For example, restricted rotation of the benzyl group may cause splitting at lower temperatures .

- 2D-COSY/HMBC: Resolve overlapping signals by correlating ¹H-¹³C couplings, particularly for diastereotopic protons in the aminoethyl side chain .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodological Answer:

- Process Control: Implement flow chemistry to maintain precise temperature (±2°C) and residence time (~30 min) during cyclization .

- In-Line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of S=O formation (1150–1250 cm⁻¹) .

Q. How can the compound’s reactivity be exploited in novel heterocyclic syntheses?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.